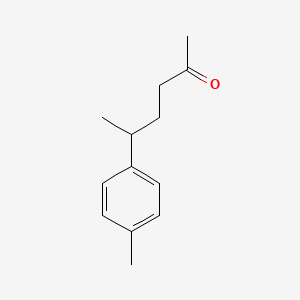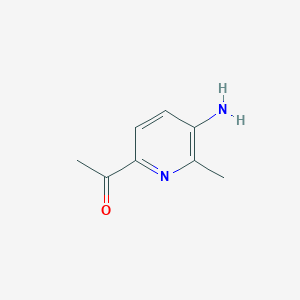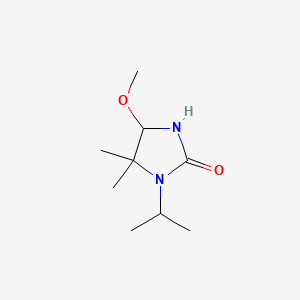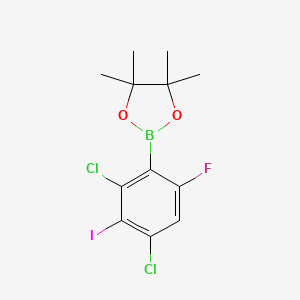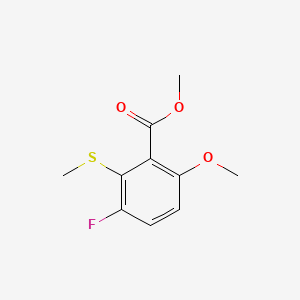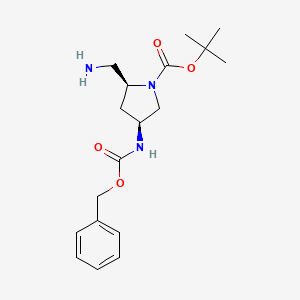
(2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a benzyloxycarbonyl-protected amino group. It is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((METHOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE
- (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((ETHOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE
Uniqueness
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The benzyloxycarbonyl group provides protection for the amino group, allowing for selective reactions at other sites within the molecule.
Properties
Molecular Formula |
C18H27N3O4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-14(9-15(21)10-19)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3,(H,20,22)/t14-,15-/m0/s1 |
InChI Key |
WXWQALGLDMETQY-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


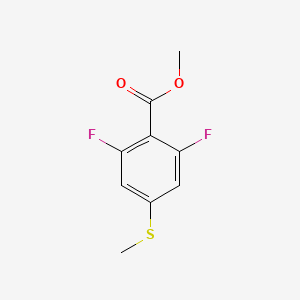

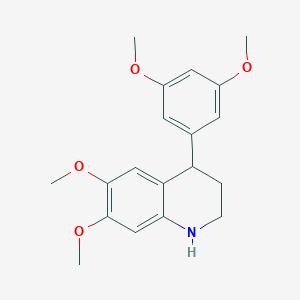
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
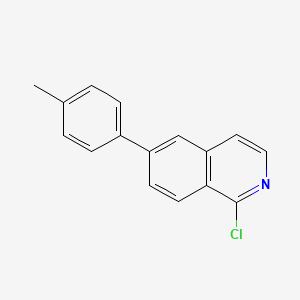
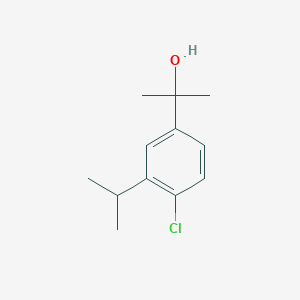
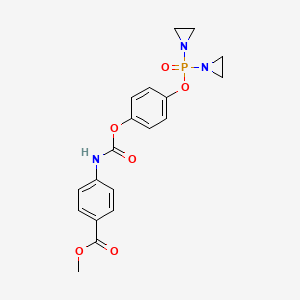
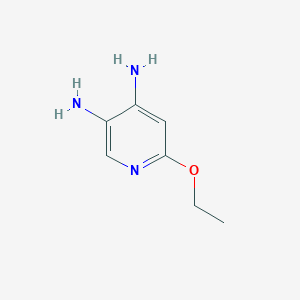
![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
